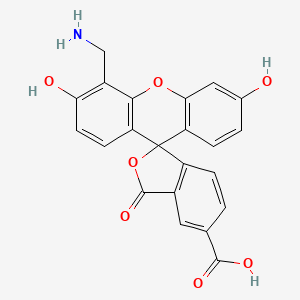![molecular formula C14H13ClN2O3S B3342374 N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}acetamide CAS No. 19837-98-0](/img/structure/B3342374.png)
N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}acetamide
Overview
Description
N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}acetamide, commonly known as CP-464709, is a chemical compound that has been widely studied for its potential use in the treatment of various diseases. This compound belongs to the class of sulfonamide compounds, which have been used as antibacterial and antifungal agents for many years. However, CP-464709 has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of a range of diseases.
Scientific Research Applications
Synthesis and Characterization
N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}acetamide has been synthesized and characterized in various studies. It is part of a group of sulfanilamide derivatives characterized by techniques like Infra-Red (IR), Nuclear Magnetic Resonance (NMR), UV–visible spectra, Liquid Chromatographic (LCMS), and High-Resolution Mass Spectrometric (HRMS) methods. These compounds exhibit distinct molecular conformations and hydrogen bond network properties, contributing valuable insights into their structural chemistry (Lahtinen et al., 2014).
Antimicrobial Studies
A significant area of research for N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}acetamide and related compounds is their antimicrobial activity. Various studies have evaluated these compounds against different bacterial and fungal strains. However, the introduction of certain groups to the molecule doesn't significantly enhance antibacterial activity, and these compounds generally do not exhibit antifungal activity (Lahtinen et al., 2014).
Vibrational Spectroscopy and Computational Analysis
The molecule has been characterized to obtain vibrational signatures using Raman and Fourier transform infrared spectroscopy. Computational approaches, like density functional theory, have been employed to explore its geometric equilibrium, hydrogen bonding, and vibrational wavenumbers. Such studies help in understanding the stereo-electronic interactions leading to the stability of the molecule (Jenepha Mary et al., 2022).
Crystal Structure Analysis
The crystal structures of N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}acetamide and its derivatives have been determined, revealing insights into their solid-state geometry. Such analyses are crucial in understanding the molecular interactions and packing in the crystalline state, which can influence the compound's physical and chemical properties (Boechat et al., 2011).
properties
IUPAC Name |
N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-10(18)16-12-5-7-14(8-6-12)21(19,20)17-13-4-2-3-11(15)9-13/h2-9,17H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAXSHNIHOBPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353809 | |
| Record name | ST50552472 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}acetamide | |
CAS RN |
19837-98-0 | |
| Record name | ST50552472 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ACETAMIDO-3'-CHLOROBENZENESULFONANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



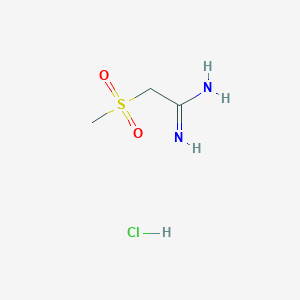
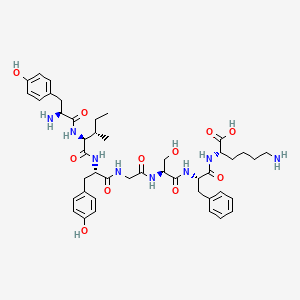

![[(3S,3aR,6S,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B3342304.png)
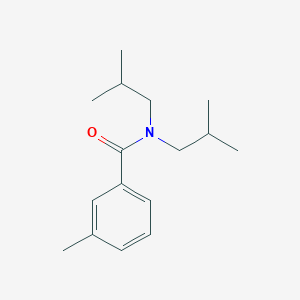
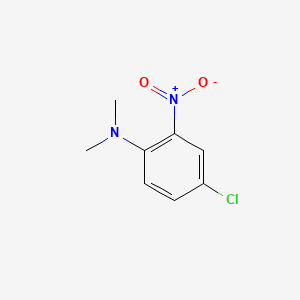
![(11bS)-N,N-Dimethyl-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3342341.png)
![3,4,5-Trihydroxy-6-[(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl)oxy]oxane-2-carboxylic acid](/img/structure/B3342355.png)
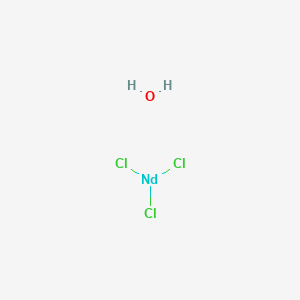

![N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline](/img/structure/B3342366.png)
![n-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3342369.png)
